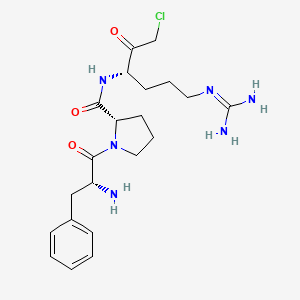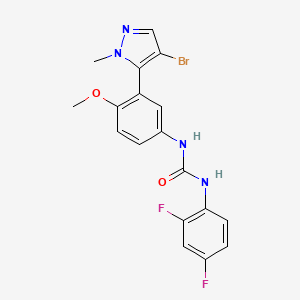
Nelotanserin
Overview
Description
Nelotanserin is a compound developed by Arena Pharmaceuticals, primarily known for its action as an inverse agonist on the serotonin receptor subtype 5-HT2A. It was initially under development for the treatment of insomnia but later repurposed for the treatment of Lewy body dementia and REM sleep behavior disorder .
Scientific Research Applications
Nelotanserin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound’s unique structure and reactivity make it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Biology: Its action on serotonin receptors makes it a useful tool for studying the role of these receptors in various biological processes.
Medicine: this compound has been investigated for its potential to treat insomnia, Lewy body dementia, and REM sleep behavior disorder. .
Mechanism of Action
Target of Action
Nelotanserin is a potent and selective inverse agonist that primarily targets the 5-HT2A serotonin receptor . The 5-HT2A receptor is a subtype of the serotonin receptor, which plays a key role in the central nervous system.
Mode of Action
This compound interacts with its primary target, the 5-HT2A serotonin receptor, by blocking a stimulatory pathway of the central nervous system .
Biochemical Pathways
serotonergic signaling pathways . By blocking a stimulatory pathway in the central nervous system, this compound can modulate the biochemical processes associated with this system .
Pharmacokinetics
In healthy human volunteers, this compound was observed to berapidly absorbed after oral administration, achieving maximum concentrations 1 hour later .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve modulation of the serotonergic system. By acting as an inverse agonist at the 5-HT2A serotonin receptor, this compound can influence various physiological processes. For instance, it has been shown to increase non-REM sleep , the most restorative phase of the sleep cycle, without sacrificing REM or dream sleep .
Action Environment
It’s worth noting that the compound’s effects, such as improvements in sleep consolidation, can be observed within2 to 4 hours after dosing . This suggests that the timing of administration could potentially influence the compound’s efficacy.
Safety and Hazards
Nelotanserin was found to be safe but did not meet primary and secondary endpoints in a Phase 2b trial in 744 people with primary insomnia . In an earlier trial, completed in 2007, in 173 participants with primary insomnia, both 10 and 40 mg oral doses were reported to have improved maintenance and consolidation of sleep, without detrimental cognitive effects the next morning .
Future Directions
The preliminary results of a Phase 2 clinical trial testing Nelotanserin in patients with either dementia caused by Lewy bodies (DLB), or Parkinson’s disease dementia (PDD) have prompted Axovant Sciences to continue to investigate this compound effects . A Phase 3 registration program is due to begin in the second half of this year .
Biochemical Analysis
Biochemical Properties
Nelotanserin interacts with the serotonin receptor subtype 5-HT2A, acting as an inverse agonist. This interaction is highly selective, with this compound showing at least 30-fold and 5000-fold selectivity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT2B receptors, respectively . The binding of this compound to the 5-HT2A receptor inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways typically activated by serotonin .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to sleep and wakefulness. By targeting the 5-HT2A receptor, this compound promotes slow-wave sleep (Stage N3) and increases non-rapid eye movement sleep time . This effect is achieved without significantly altering rapid eye movement sleep, making it a promising candidate for treating sleep disorders . Additionally, this compound’s action on the 5-HT2A receptor can modulate cell signaling pathways, gene expression, and cellular metabolism related to sleep regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its potent and selective targeting of the 5-HT2A serotonin receptor. By binding to this receptor, this compound blocks a stimulatory pathway of the central nervous system, which is typically activated by serotonin . This blockade results in the promotion of slow-wave sleep and the inhibition of wakefulness-promoting signals . Unlike other treatments that target the GABA-A receptor, this compound’s mechanism is not associated with the side effects commonly seen with GABA-A treatments .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated rapid absorption and onset of action. After oral administration, this compound reaches maximum concentrations within one hour . Its effects on sleep parameters, such as increased slow-wave sleep and decreased wakefulness, are observed within 2 to 4 hours after dosing . These effects are maintained with repeated subchronic dosing, indicating the stability and sustained efficacy of this compound over time .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. In a study involving marmosets, this compound was administered at doses of 0.1, 0.3, and 1 mg/kg . The higher doses (0.3 and 1 mg/kg) significantly reduced dyskinesia induced by L-DOPA, while the lowest dose (0.1 mg/kg) did not show significant effects . These findings suggest a dose-dependent response, with higher doses providing more pronounced therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes It is known that the drug’s metabolites are excreted through the kidneys .
Transport and Distribution
After oral administration, this compound is rapidly absorbed and distributed throughout the body . It penetrates the central nervous system, where it exerts its effects on the 5-HT2A receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT2A receptors located on the cell membranes . The drug’s ability to cross the blood-brain barrier and its localization within specific brain regions are critical for its therapeutic effects .
Preparation Methods
Nelotanserin is synthesized through a series of chemical reactions involving various reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary to Arena Pharmaceuticals . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Nelotanserin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Nelotanserin is unique in its high selectivity for the 5-HT2A receptor, with at least 30- and 5000-fold selectivity compared to the 5-HT2C and 5-HT2B receptors, respectively . Similar compounds include:
Ritanserin: Another 5-HT2A receptor antagonist, but with different selectivity and pharmacokinetic properties.
Ketanserin: A 5-HT2A receptor antagonist used primarily for its antihypertensive effects.
Mirtazapine: An antidepressant that also acts on 5-HT2A receptors but has a broader spectrum of activity on other serotonin receptors.
This compound’s unique selectivity profile makes it particularly suited for treating conditions related to the 5-HT2A receptor without affecting other serotonin pathways .
Properties
IUPAC Name |
1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSPVUFTLGQDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232868 | |
| Record name | Nelotanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments. | |
| Record name | Nelotanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
839713-36-9 | |
| Record name | N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=839713-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nelotanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nelotanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelotanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NELOTANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
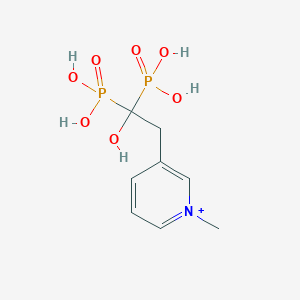
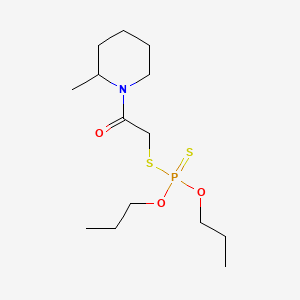
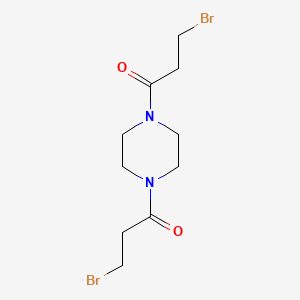

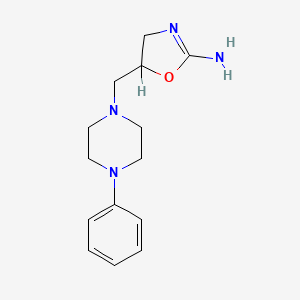
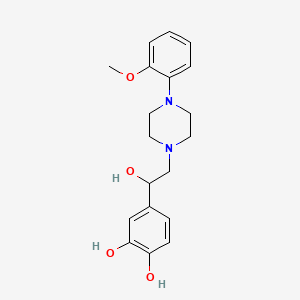
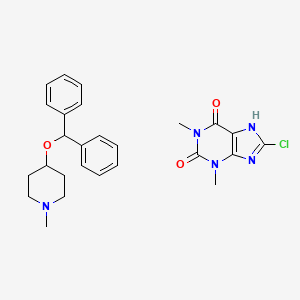
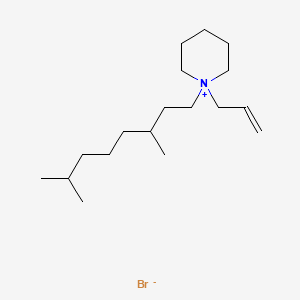

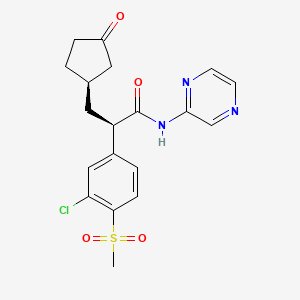
![6-[[(1S)-2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1677959.png)
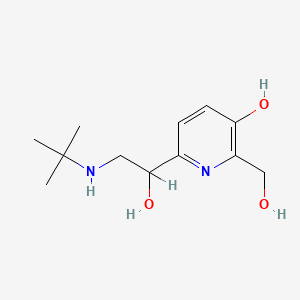
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1677961.png)
